molecular formula C10H12ClNO B2866992 1H-Indole-2-ethanol, 5-chloro-2,3-dihydro- CAS No. 1092352-03-8

1H-Indole-2-ethanol, 5-chloro-2,3-dihydro-

Cat. No.: B2866992
CAS No.: 1092352-03-8
M. Wt: 197.66
InChI Key: WUOFDJWIOOMZML-UHFFFAOYSA-N
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Description

1H-Indole-2-ethanol, 5-chloro-2,3-dihydro- is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . The exact nature of these interactions and the resulting changes would depend on the specific target and the biological activity .

Biochemical Pathways

Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would depend on the specific biological activity being exerted.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound would have diverse molecular and cellular effects depending on the specific activity and the target involved.

Preparation Methods

The synthesis of 1H-Indole-2-ethanol, 5-chloro-2,3-dihydro- can be achieved through several synthetic routes. One common method involves the reaction of 5-chloroindole with ethylene oxide under basic conditions to introduce the ethanol group at the 2-position . Another approach includes the reduction of 5-chloro-2,3-dihydroindole-2-carboxylic acid followed by esterification and subsequent reduction to yield the desired compound . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1H-Indole-2-ethanol, 5-chloro-2,3-dihydro- undergoes various chemical reactions, including:

Major products formed from these reactions include 5-chloro-2,3-dihydroindole-2-carboxylic acid, 5-chloro-2,3-dihydroindole-2-aldehyde, and various substituted indole derivatives.

Comparison with Similar Compounds

1H-Indole-2-ethanol, 5-chloro-2,3-dihydro- can be compared with other similar compounds, such as:

The presence of both the chlorine atom and the ethanol group in 1H-Indole-2-ethanol, 5-chloro-2,3-dihydro- makes it unique and potentially more versatile in various applications.

Properties

IUPAC Name

2-(5-chloro-2,3-dihydro-1H-indol-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c11-8-1-2-10-7(5-8)6-9(12-10)3-4-13/h1-2,5,9,12-13H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOFDJWIOOMZML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=C1C=C(C=C2)Cl)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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